molecular formula C8H6BrNO B1278246 5-Bromo-2-methyl-1,3-benzoxazole CAS No. 5676-56-2

5-Bromo-2-methyl-1,3-benzoxazole

Cat. No. B1278246
CAS RN: 5676-56-2
M. Wt: 212.04 g/mol
InChI Key: ZBCCSPFGJDVVJB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-benzoxazole, also known as 5-bromo-2-methoxybenzoxazole, is an important organic molecule that is widely used in pharmaceutical and chemical research. It is a heterocyclic aromatic compound containing a benzene ring with a bromine atom and a methoxy group attached. The molecule has a molecular weight of 198.04 g/mol and a melting point of 151-152°C. It is a colorless solid at room temperature and is soluble in many organic solvents.

Scientific Research Applications

PET Imaging in Biomedical Research

5-Bromo-2-methyl-1,3-benzoxazole derivatives have been explored in the context of positron emission tomography (PET) imaging. Specifically, carbon-11 labeled benzoxazole derivatives, which exhibit high binding affinity, have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These receptors are significant in developing therapeutic agents for brain, heart, and cancer diseases (Gao, Wang, Hutchins, & Zheng, 2008).

Development of Fluorescent Probes

Research on benzoxazole derivatives includes their application in the creation of fluorescent probes. For instance, specific benzoxazole compounds have shown potential in sensing amino compounds, exhibiting different fluorescent colors for varied applications, such as in hexamethylenediamine and hydrazine sensing (Lee, Na, Park, Lee, & Yong‐Uk Kwon, 2004).

Potential in Treating Irritable Bowel Syndrome

Certain benzoxazole derivatives with specific substituents have been evaluated for their activity as 5-HT3 partial agonists on isolated guinea pig ileum. These compounds may be effective in treating irritable bowel syndrome without causing constipation, a common side effect of many therapeutic agents (Sato et al., 1998).

Anti-Inflammatory and Cytotoxic Properties

Benzoxazole derivatives have been synthesized and tested for anti-inflammatory activity and cytotoxicity. Some specific derivatives demonstrated significant anti-inflammatory activity and showed excellent cytotoxic activity against certain human carcinoma cell lines, surpassing standard drugs in effectiveness (Thakral et al., 2022).

Antimicrobial Activities

Numerous studies have investigated the antimicrobial activities of benzoxazole derivatives. They have displayed broad-spectrum antibacterial activity and some compounds showed significant activity against specific bacteria like E. coli and K. pneumoniae (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their normal function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can activate certain signaling pathways in cancer cells, leading to changes in gene expression that promote apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial growth and survival . Additionally, this compound can affect the levels of key metabolites in fungal cells, leading to antifungal effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its entry into bacterial cells, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, in fungal cells, this compound may be localized to the mitochondria, where it disrupts mitochondrial function and induces cell death .

properties

IUPAC Name

5-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCSPFGJDVVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435663
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5676-56-2
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-amino-4-bromophenol (1 g, 5.32 mmol) in trimethyl orthoacetate (20 mL) was refluxed for 1.5 hours. The reaction was then cooled and the solvent removed under reduced pressure to give 1.1 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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